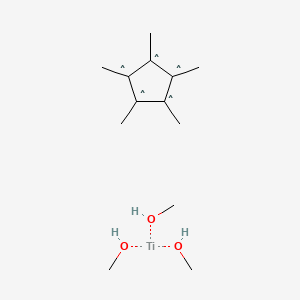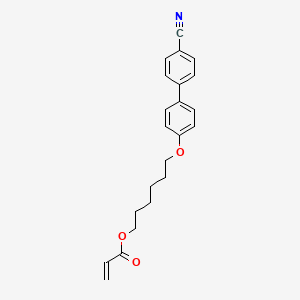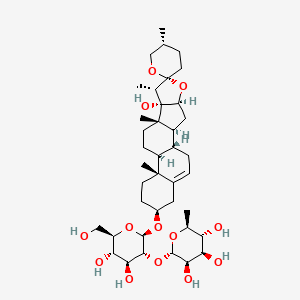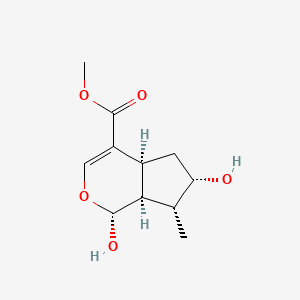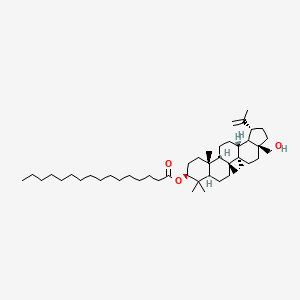
1-(6-Nitropyridin-3-yl)piperazine
Übersicht
Beschreibung
1-(6-Nitropyridin-3-yl)piperazine is a chemical compound with the CAS Number: 775288-71-6 . It has a molecular weight of 208.22 and its IUPAC name is 1-(6-nitro-3-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular formula of 1-(6-Nitropyridin-3-yl)piperazine is C9H12N4O2 . The InChI code is 1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 .Physical And Chemical Properties Analysis
1-(6-Nitropyridin-3-yl)piperazine is a solid at room temperature . It has a topological polar surface area of 74 Ų . The compound has one rotatable bond and its XLogP3-AA value is 0.5 , which is a measure of its lipophilicity.Wissenschaftliche Forschungsanwendungen
Urease Inhibition
“1-(6-Nitropyridin-3-yl)piperazine” and its derivatives have been synthesized and investigated for their potential as urease inhibitors . Urease is a nickel-dependent enzyme found in various life forms, which catalyzes the breakdown of urea into ammonia and carbamate . This process can lead to infections such as gastric disorders like ulcers and cancer in humans . The derivatives of “1-(6-Nitropyridin-3-yl)piperazine” showed promising results in in vitro inhibition assays .
Treatment of Gastric Disorders
The enzyme urease is employed by Helicobacter pylori for survival in the acidic environment of the stomach and in protein synthesis . By inhibiting urease activity, the growth of pathogens can be obstructed, making “1-(6-Nitropyridin-3-yl)piperazine” a potential treatment for gastric disorders .
Potential Anti-cancer Applications
Given that urease activity can lead to cancer in humans , the ability of “1-(6-Nitropyridin-3-yl)piperazine” to inhibit this enzyme suggests potential anti-cancer applications. However, further research is needed to confirm this potential application.
Biocompatibility
Certain derivatives of “1-(6-Nitropyridin-3-yl)piperazine” have shown good biocompatibility in human blood cells . This suggests that these compounds could be safely used in humans, although further testing is required.
Pharmaceutical Reference Standards
“1-(6-Nitropyridin-3-yl)piperazine” is used as a reference standard in pharmaceutical research . Reference standards are substances used to calibrate measurements in pharmaceutical testing, ensuring the accuracy and consistency of results.
Potential Anti-tubercular Agents
While there is no direct evidence of “1-(6-Nitropyridin-3-yl)piperazine” being used as an anti-tubercular agent, similar compounds have been investigated for their potential as anti-tubercular agents . This suggests that “1-(6-Nitropyridin-3-yl)piperazine” could potentially be investigated for similar applications.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-nitropyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDLQPOKISIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457598 | |
| Record name | 1-(6-nitropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitropyridin-3-yl)piperazine | |
CAS RN |
775288-71-6 | |
| Record name | 1-(6-nitropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-nitropyridin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


